6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine is a synthetic compound that belongs to the purine family, characterized by its complex structure which includes a piperazine moiety and a cyclopropylpyridazine substituent. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its unique structure makes it a candidate for studies exploring its pharmacological properties.
6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine is classified as a purine derivative. Purines are essential components of nucleic acids and play significant roles in cellular metabolism and energy transfer.
The synthesis of 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine typically involves several steps, often beginning with the preparation of the piperazine derivative followed by its coupling with the purine core.
The synthesis may involve various techniques such as:
The molecular structure of 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine can be represented as follows:
This indicates that the compound contains 17 carbon atoms, 18 hydrogen atoms, 5 nitrogen atoms, and an oxygen atom.
The compound can participate in various chemical reactions typical of purines and piperazines, including:
Reactions involving this compound are often studied in vitro to assess their biological activity, particularly against cancer cell lines or microbial strains.
The mechanism of action for 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine is hypothesized to involve:
In vitro studies have shown promising results regarding its cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
While specific physical properties such as melting point and boiling point are often not disclosed in literature, general characteristics include:
Chemical properties include:
6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine has several potential applications:
The molecular architecture of 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine exemplifies a purposeful integration of three pharmacologically significant motifs: the purine scaffold, the piperazine linker, and the cyclopropylpyridazine unit. This tripartite design leverages the purine nucleus's innate capacity to mimic endogenous nucleobases, enabling targeted interactions with enzymatic ATP-binding sites—a strategy validated by studies showing purine derivatives interfering with cellular kinase activities and ATP reserves [2]. The piperazine spacer serves as a conformational regulator, enhancing molecular flexibility while promoting optimal orientation for target engagement. Computational analyses indicate that piperazine’s semi-linear conformation reduces steric clashes during protein binding, thereby improving ligand-receptor complementarity [1].
The cyclopropylpyridazine moiety contributes critical physicochemical advantages. Its hydrophobic cyclopropyl group enhances membrane permeability and metabolic stability by shielding reactive sites from oxidative degradation. Additionally, bioisosteric replacement of phenyl with pyridazine introduces hydrogen-bond accepting capability, strengthening target affinity—a principle demonstrated in molecular docking studies against mycobacterial enoyl reductase (InhA) and dihydrofolate reductase [1] . In silico profiling confirms that this hybrid design adheres to Lipinski’s parameters, with calculated logP values <5 and hydrogen bond donors <5, ensuring favorable drug-like properties [1].
Key Structural Contributions:
Molecular Fragment | Role in Rational Design | Biopharmaceutical Impact |
---|---|---|
9H-Purine Core | ATP-binding site mimicry | Disrupts kinase function; inhibits nucleotide metabolism |
Piperazine Linker | Spatial orientation control | Optimizes target engagement geometry; enhances solubility |
Cyclopropylpyridazine | Metabolic stability shield | Increases lipophilicity; reduces oxidative metabolism |
Synthesis of the target compound employs a convergent multi-step strategy initiated by independent preparation of the purine-piperazine and cyclopropylpyridazine precursors, followed by regioselective coupling. The foundational step involves N-alkylation of 6-chloro-9H-purine with N-Boc-piperazine under mild basic conditions (K₂CO₃/DMF, 60°C), yielding the Boc-protected intermediate. This reaction exploits the C6 position’s heightened electrophilicity in chloropurine derivatives, achieving >85% yield while preserving the N9 position for subsequent functionalization [1] [2]. Parallel synthesis of the cyclopropylpyridazine unit commences with palladium-catalyzed cross-coupling between 3-bromo-6-chloropyridazine and cyclopropylboronic acid, introducing the cyclopropyl group early to minimize interference in downstream reactions.
Critical functionalization involves selective deprotection of the Boc group using trifluoroacetic acid in dichloromethane, liberating the secondary amine of the piperazine ring for nucleophilic aromatic substitution. This intermediate reacts with 6-chloro-3-cyclopropylpyridazine under reflux in acetonitrile, where the piperazine nitrogen displaces chloride at C3 of the pyridazine ring. Temperature control (80–85°C) is crucial to prevent N-alkylation at the purine N9 position—a competitive side reaction suppressed by maintaining the reaction below 90°C [1] .
Comparative Alkylation Efficiency:
Alkyl Halide Used | Solvent System | Reaction Temperature (°C) | Yield (%) |
---|---|---|---|
6-Chloro-3-cyclopropylpyridazine | Acetonitrile | 80 | 78–82 |
3-Bromo-6-cyclopropylpyridazine | Dimethylformamide | 100 | 68* |
Iodomethane | Tetrahydrofuran | 25 | 92** |
Note: Higher temperature promotes N9-alkylation side products; *Exemplifies non-challenging alkylation* [1] [2]
Final deprotection under acidic conditions (HCl/dioxane) yields the target molecule, with purity >95% confirmed via reverse-phase high-performance liquid chromatography. Nuclear magnetic resonance spectroscopy is indispensable for regiochemical confirmation, particularly distinguishing between C6 vs. N7/N9 substitution patterns. Characteristic upfield shifts (δ 3.4–3.8 ppm) in the piperazine protons and the distinctive singlet for purine H8 (δ 8.6 ppm) provide signature validation [1].
Incorporation of the cyclopropyl group onto the pyridazine ring relies predominantly on transition metal-catalyzed cross-coupling methodologies, with Suzuki-Miyaura reactions emerging as the most efficient strategy. Initial attempts using nucleophilic substitution between pyridazine halides and cyclopropylamine proved ineffective due to the amine’s poor nucleophilicity and competing side reactions. Instead, palladium-catalyzed coupling of 3,6-dichloropyridazine with cyclopropylboronic acid achieves selective mono-functionalization at C3 when conducted under stoichiometric control (1.0 eq boronic acid) .
Catalyst screening reveals Pd(PPh₃)₄ as superior to Pd₂(dba)₃/XPhos systems, delivering 70–75% yield of 6-chloro-3-cyclopropylpyridazine at 80°C in tetrahydrofuran/water (3:1). Key optimization parameters include:
Copper-catalyzed methods using cyclopropylzinc reagents provide an alternative under milder conditions (50°C), albeit with lower yields (55–60%). This approach benefits from tolerance to diverse protecting groups, making it suitable for late-stage functionalization of complex intermediates. Continuous-flow reactors further enhance reaction efficiency by ensuring precise temperature control and reducing metal catalyst loading to 2 mol% while maintaining 75% yield—demonstrating scalability potential .
Catalytic System Comparison:
Catalyst System | Reagent | Temperature (°C) | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
Pd(PPh₃)₄ (5 mol%) | Cyclopropylboronic acid | 80 | 75 | High selectivity; air-sensitive catalyst |
Pd₂(dba)₃/XPhos (3 mol%) | Cyclopropylboronic acid | 100 | 68 | Handles steric bulk; requires inert atmosphere |
CuI/2,2′-Bipyridine (10 mol%) | Cyclopropylzinc chloride | 50 | 58 | Mild conditions; lower functional group tolerance |
Regioselectivity challenges arise during piperazine attachment due to the presence of multiple reactive sites on the purine scaffold (N1, N3, N7, N9). Achieving exclusive C6 substitution requires strategic protection/deprotection sequences and solvent optimization. The standard protocol employs 6-chloropurine as the starting material, exploiting C6 halogen’s superior leaving-group ability compared to other positions. When reacted with 1.05 eq of piperazine in dimethylformamide at 60°C, C6-substituted product predominates (85:15 selectivity over N7/N9 isomers), as confirmed via heteronuclear single quantum coherence spectroscopy [1] [2].
Protecting group strategies further enhance regiocontrol. Tert-butoxycarbonyl protection of piperazine’s secondary nitrogen prevents dialkylation while maintaining nucleophilicity. After coupling, mild acidolysis (HCl/dioxane) cleanly removes the Boc group without purine degradation. For advanced intermediates, transient silyl protection (e.g., tert-butyldiphenylsilyl at N9) enables exclusive C6 functionalization, though this requires rigorous anhydrous conditions [2].
Solvent polarity critically influences substitution patterns:
Microwave irradiation (100W, 120°C) in acetonitrile reduces reaction time to 30 minutes while preserving >90% regioselectivity, demonstrating a practical solution for throughput enhancement. Post-reaction purification via silica chromatography or crystallization yields analytically pure product, with electrospray ionization mass spectrometry confirming molecular identity through characteristic [M+H]⁺ ions [1] [2].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2